molecular formula C15H14ClNO3 B5807782 N-(2-chlorophenyl)-3,4-dimethoxybenzamide

N-(2-chlorophenyl)-3,4-dimethoxybenzamide

Cat. No. B5807782
M. Wt: 291.73 g/mol
InChI Key: IWUMYYACIJWYBI-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-3,4-dimethoxybenzamide, also known as AG490, is a chemical compound that has been widely studied for its potential therapeutic applications. It is a tyrosine kinase inhibitor that has been shown to have anti-inflammatory, anti-tumor, and immunosuppressive effects.

Scientific Research Applications

Antiulcer Activity

N-(2-chlorophenyl)-3,4-dimethoxybenzamide derivatives have been studied for their potential antiulcer activities. For example, a series of acyl derivatives of 2-(3,4-dimethoxyphenyl)ethylamine were synthesized and evaluated for their effectiveness in preventing gastric ulceration in rats induced by water-immersion stress. Certain derivatives showed significant antiulcer activity, highlighting the potential therapeutic applications of this compound in this area (Hosokami et al., 1992).

Protective Group in Organic Synthesis

The 3,4-dimethoxybenzyl group, related to this compound, has been utilized as a novel N-protecting group in the synthesis of organic compounds. This application is particularly relevant in the field of organic chemistry and drug synthesis (Grunder-Klotz & Ehrhardt, 1991).

Antiarrhythmic Properties

Research has shown that certain derivatives of this compound exhibit antiarrhythmic properties. These compounds have been studied in guinea pig cardiac preparations, demonstrating effects such as prolonging action potential duration and inhibiting specific potassium and calcium currents. This suggests potential applications in developing new antiarrhythmic medications (Bril et al., 1995).

Pharmaceutical Research

The compound has been involved in pharmaceutical research, such as in the synthesis and characterization of tritium-labeled derivatives for receptor antagonist studies. This area of research is crucial for the development of targeted therapies in various medical conditions (Hong et al., 2015).

Chemical Synthesis and Analysis

This compound and its derivatives are also valuable in the field of chemical synthesis and analysis. For instance, studies have been conducted on the synthesis of related compounds as intermediates in the preparation of other chemicals, offering insights into chemical reactions and process optimization (Xin, 2012).

properties

IUPAC Name

N-(2-chlorophenyl)-3,4-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO3/c1-19-13-8-7-10(9-14(13)20-2)15(18)17-12-6-4-3-5-11(12)16/h3-9H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWUMYYACIJWYBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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